Sulfo-SDAD

概要

説明

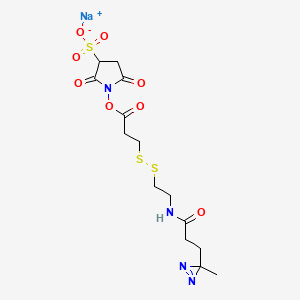

Sulfo-SDAD, also known as sulfosuccinimidyl 2-((4,4’-azipentanamido)ethyl)-1,3’-dithiopropionate, is a heterobifunctional crosslinker. It combines the properties of N-hydroxysuccinimide (NHS) ester and diazirine-based photoreaction chemistries. This compound is widely used in biochemical research for its ability to conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation .

科学的研究の応用

Sulfo-SDAD is extensively used in various scientific research fields:

Chemistry: Used for protein crosslinking to study protein-protein interactions and protein structure.

Biology: Employed in cell biology to investigate cell surface interactions and signaling pathways.

Medicine: Utilized in drug development for the identification of drug targets and mechanisms of action.

Industry: Applied in the development of biosensors and diagnostic tools

作用機序

Target of Action

Sulfo-SDAD, a heterobifunctional crosslinker, primarily targets amine-containing molecules . It is designed to form covalent bonds with these molecules, enabling the study of protein structure and stabilization of protein-protein interactions .

Mode of Action

This compound operates through a two-step chemical crosslinking process . The first step involves the reaction of the NHS ester group with primary amines at pH 7 to 9, forming stable covalent amide bonds . The second step involves the activation of the diazirine (azipentanoate) group with long-wave UV light (330-370 nm), which reacts efficiently with any amino acid side chain or peptide backbone .

Biochemical Pathways

It’s known that this compound is used in protein crosslinking, an important technique to understand protein structure and stabilize protein-protein interactions . This suggests that this compound could potentially affect any biochemical pathway involving protein interactions.

Pharmacokinetics

It’s known that this compound is water-soluble, which is improved by a sulfonate group . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of covalent bonds between amine-containing molecules . This allows for the specific labeling of one protein, followed by UV-activated crosslinking to any amino acid side chain or peptide backbone of a second protein . This can help in understanding protein structure and stabilizing protein-protein interactions .

Action Environment

This compound is photo-stable under typical laboratory lighting conditions, meaning there is no need to perform experiments in the dark . Moreover, this compound contains negatively charged sulfate groups that improve its water solubility and reduce cell membrane permeability, enabling its use for extracellular protein crosslinking . These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as light conditions and the presence of water.

将来の方向性

The use of Sulfo-SDAD in transient crosslinking mass spectrometry has been explored . This approach allows the capture of intermediate conformers, thereby enhancing the resolution and broadening the scope of mass spectrometric-based structural analysis . This has the potential to tackle the question of how variations in protein’s conformation change functions .

生化学分析

Biochemical Properties

Sulfo-SDAD plays a crucial role in biochemical reactions, particularly in the stabilization of antigen-antibody complexes . It interacts with amino residues located on the biomolecules, forming covalent bonds upon exposure to UV light . This interaction stabilizes the complex, allowing for the detection of low-abundance and low-affinity antibodies .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in stabilizing antigen-antibody complexes. By stabilizing these complexes, this compound can influence cell function by enhancing the detectability of specific antibodies, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with amino residues on biomolecules . Upon exposure to UV light, this compound cross-links with these residues, stabilizing the antigen-antibody complex . This stabilization can lead to changes in gene expression and enzyme activity, as the stabilized complexes can interact with other biomolecules in a more efficient manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The product’s stability and degradation are influenced by factors such as UV exposure length . Long-term effects on cellular function observed in in vitro or in vivo studies include increased detectability of antibody specificities in sera after vaccination .

Subcellular Localization

Given its role in stabilizing antigen-antibody complexes, it is likely that it is localized to areas where these complexes are formed and function .

準備方法

Synthetic Routes and Reaction Conditions

Sulfo-SDAD is synthesized through a multi-step process that involves the reaction of NHS ester with diazirine-based photoreactive groups. The synthesis typically involves the following steps:

Formation of NHS Ester: The NHS ester is formed by reacting N-hydroxysuccinimide with a carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Introduction of Diazirine Group: The diazirine group is introduced by reacting the NHS ester with a diazirine-containing amine under controlled conditions.

Purification: The final product is purified using techniques such as chromatography to obtain high purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

化学反応の分析

Types of Reactions

Sulfo-SDAD undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group reacts with primary amines to form covalent amide bonds.

Photoreaction: The diazirine group reacts with amino acid side chains or peptide backbones upon activation with long-wave UV light (330-370 nm).

Common Reagents and Conditions

Reagents: Primary amines, reducing agents (for cleaving disulfide bonds), and UV light sources.

Conditions: Reactions are typically carried out at pH 7-9 for NHS ester reactions and under UV light for diazirine activation.

Major Products

The major products formed from these reactions include covalently linked amide bonds and crosslinked proteins or peptides .

類似化合物との比較

Similar Compounds

Sulfo-SDA: Contains a sulfonate group for improved water solubility and reduced cell membrane permeability.

Sulfo-LC-SDA: Similar to Sulfo-SDA but with a longer spacer arm.

Sulfo-SANPAH: Contains an azido group for photoreaction but differs in spacer arm length and photostability.

Uniqueness

Sulfo-SDAD is unique due to its combination of NHS ester and diazirine-based photoreaction chemistries, providing versatility in crosslinking applications. Its cleavable disulfide bond allows for reversible crosslinking, making it particularly useful in dynamic studies of protein interactions .

特性

IUPAC Name |

sodium;1-[3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O8S3.Na/c1-14(16-17-14)4-2-10(19)15-5-7-28-27-6-3-12(21)26-18-11(20)8-9(13(18)22)29(23,24)25;/h9H,2-8H2,1H3,(H,15,19)(H,23,24,25);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHSSBEJHAIAF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N4NaO8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B6308470.png)

![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)

![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)

amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)

![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B6308525.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate](/img/structure/B6308526.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)

![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)

![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)